2-Methyl-1-{[1-(5-methylfuran-2-yl)ethyl]amino}propan-2-ol 2-Methyl-1-{[1-(5-methylfuran-2-yl)ethyl]amino}propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17769860
InChI: InChI=1S/C11H19NO2/c1-8-5-6-10(14-8)9(2)12-7-11(3,4)13/h5-6,9,12-13H,7H2,1-4H3
SMILES:
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol

2-Methyl-1-{[1-(5-methylfuran-2-yl)ethyl]amino}propan-2-ol

CAS No.:

Cat. No.: VC17769860

Molecular Formula: C11H19NO2

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-{[1-(5-methylfuran-2-yl)ethyl]amino}propan-2-ol -

Specification

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name 2-methyl-1-[1-(5-methylfuran-2-yl)ethylamino]propan-2-ol
Standard InChI InChI=1S/C11H19NO2/c1-8-5-6-10(14-8)9(2)12-7-11(3,4)13/h5-6,9,12-13H,7H2,1-4H3
Standard InChI Key PAAVBBDVVGHSTB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C(C)NCC(C)(C)O

Introduction

2-Methyl-1-{[1-(5-methylfuran-2-yl)ethyl]amino}propan-2-ol is a complex organic compound featuring a furan ring, an amino group, and a secondary alcohol. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential bioactivity. Its molecular formula is not explicitly provided in the available literature, but it is closely related to compounds like 2-{[1-(5-methylfuran-2-yl)ethyl]amino}propan-1-ol, which has a molecular weight of 183.25 g/mol .

Synthesis of 2-Methyl-1-{[1-(5-methylfuran-2-yl)ethyl]amino}propan-2-ol

The synthesis of this compound typically involves reductive amination, a method that combines an aldehyde or ketone with an amine in the presence of a reducing agent. A common synthetic route includes the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine, such as 2-amino-1-propanol, using sodium cyanoborohydride as the reducing agent. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability by optimizing reaction parameters like time and temperature.

Biological Activity and Potential Applications

The biological activity of this compound is primarily linked to its structural components. Compounds with similar furan rings are often associated with various pharmacological effects, including antimicrobial and anti-inflammatory activities. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the furan ring can engage in π-π interactions, potentially modulating enzyme and receptor activity.

Structural Features and Comparison

PropertyValue
Molecular Weight183.25 g/mol (for related compounds)
IUPAC Name2-[1-(5-methylfuran-2-yl)ethylamino]propan-1-ol (for related compounds)
Canonical SMILESCC1=CC=C(O1)C(C)NC(C)CO (for related compounds)

This compound is distinct due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the furan ring enhances its potential for π-π interactions, while the hydroxyl group provides additional sites for hydrogen bonding.

Research Findings and Future Directions

Research on 2-Methyl-1-{[1-(5-methylfuran-2-yl)ethyl]amino}propan-2-ol is ongoing, with a focus on its potential as a bioactive compound in drug discovery. Its pharmacological properties are explored for antimicrobial and anti-inflammatory effects, and it serves as a building block in organic synthesis. Future studies should aim to elucidate its mechanisms of action and explore its therapeutic applications further.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator